molecular formula C10H6Br2N2O B14584323 3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine CAS No. 61305-05-3

3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine

Cat. No.: B14584323
CAS No.: 61305-05-3
M. Wt: 329.97 g/mol
InChI Key: VWAQGZUWMXBSCR-UHFFFAOYSA-N
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Description

3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a brominated pyridine structure

Preparation Methods

The synthesis of 3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method includes the fluorination of pyridine derivatives using complex reagents like AlF3 and CuF2 .

Chemical Reactions Analysis

3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound’s brominated structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis pathways .

Comparison with Similar Compounds

3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine can be compared with other brominated pyridine derivatives, such as:

Properties

CAS No.

61305-05-3

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

3-bromo-2-(5-bromopyridin-3-yl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H6Br2N2O/c11-8-4-7(5-13-6-8)10-9(12)2-1-3-14(10)15/h1-6H

InChI Key

VWAQGZUWMXBSCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])C2=CC(=CN=C2)Br)Br

Origin of Product

United States

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